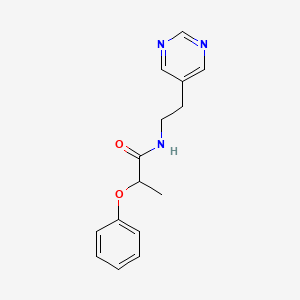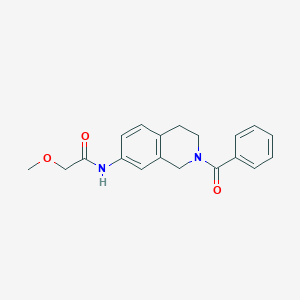![molecular formula C18H16FN5O4S B2655339 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one CAS No. 2319848-90-1](/img/structure/B2655339.png)
1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one is a complex organic compound that features a combination of fluoropyrimidine, oxazole, and benzenesulfonyl groups attached to a piperazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Fluoropyrimidine Intermediate:
- Starting with a pyrimidine derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Synthesis of the Oxazole Intermediate:
- The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides or nitriles.
-
Sulfonylation:
- The benzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
-
Coupling Reactions:
- The final step involves coupling the fluoropyrimidine, oxazole, and benzenesulfonyl intermediates with a piperazinone core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrimidine and oxazole moieties.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may inhibit nucleic acid synthesis, while the oxazole and benzenesulfonyl groups could enhance binding affinity and specificity. The compound may interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazine
- 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-2-one
Uniqueness: 1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazinone core differentiates it from similar compounds, potentially offering enhanced stability and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O4S/c1-12-22-16(11-28-12)13-2-4-15(5-3-13)29(26,27)23-6-7-24(17(25)10-23)18-20-8-14(19)9-21-18/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJEUQALYSDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)
![2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2655263.png)
![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)
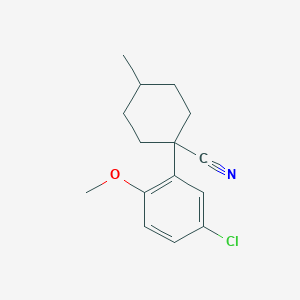
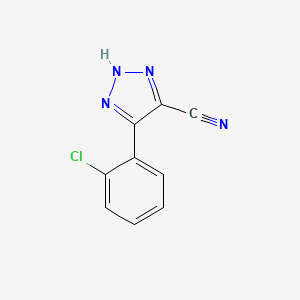
![2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2655267.png)
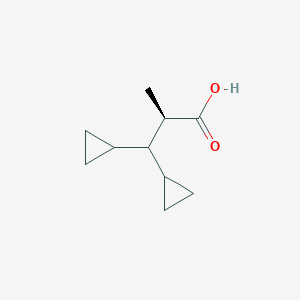
![3-Cyclopropyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2655269.png)
![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)
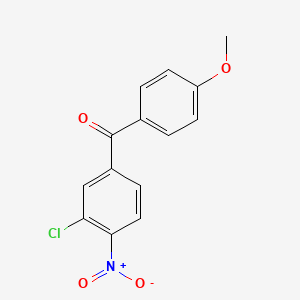
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)
